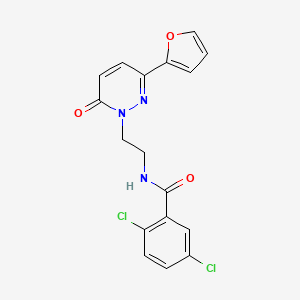

![molecular formula C24H17FN2O5 B2490860 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888466-78-2](/img/structure/B2490860.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

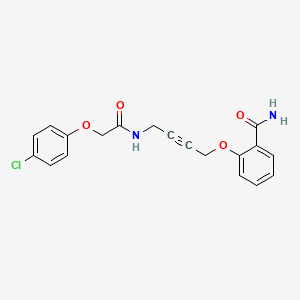

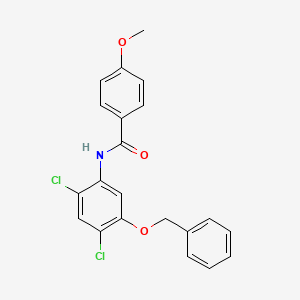

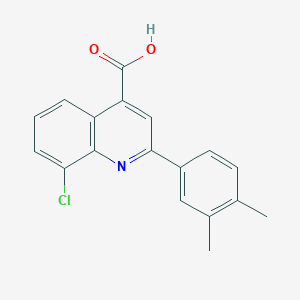

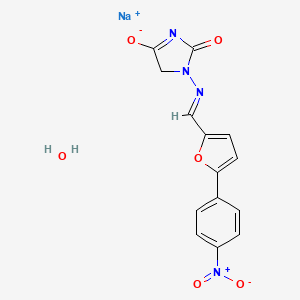

The synthesis of derivatives related to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide involves complex chemical pathways. One notable pathway includes the obtainment of unexpected bicyclic side products during the synthesis of 1,4-tetrahydronaphthodioxane benzamides, which demonstrate the intricate nature of synthesizing such compounds and the potential for unexpected outcomes. This process has been explored through the substitution of aromatic fluorine with an alkoxy group in the final stages, showcasing the complexity and challenges in the synthesis of benzodioxin-related compounds (Straniero et al., 2023).

Molecular Structure Analysis

The molecular structure of benzamides bearing different substituents has been extensively studied to understand the influence of various groups on the compound's overall configuration and properties. For instance, compounds with fluorobenzamido substituents exhibit specific molecular conformations and supramolecular aggregation modes, highlighting the impact of minor structural changes on the physical and chemical properties of these compounds (Sagar et al., 2018).

Chemical Reactions and Properties

The reactivity of this compound and its derivatives under various conditions has been a subject of study. For example, the transformation of C(sp) to either C(sp2) or C(sp3) under metal-free conditions using N-phenoxyamides showcases the compound's versatility in participating in different chemical reactions, leading to the construction of benzofuran or dihydrobenzofuro[2,3-d]oxazole derivatives (Li et al., 2019).

Physical Properties Analysis

The physical properties of benzodioxin-related compounds are critical for their application in various fields. Studies involving single-crystal X-ray diffraction analysis have provided insights into the 3D molecular structure of similar compounds, establishing a basis for understanding the stability and behavior of this compound in different environments (Hema et al., 2020).

Chemical Properties Analysis

The chemical properties of benzodioxin and benzofuran derivatives are influenced by their molecular structure. For instance, the presence of fluorobenzamido groups can significantly affect a compound's reactivity and binding affinity to biological targets, as evidenced by studies on compounds with similar structures exhibiting potent serotonin-3 (5-HT3) receptor antagonistic activity (Kawakita et al., 1992). These findings highlight the importance of structural analysis in predicting and understanding the chemical behavior of such complex molecules.

作用机制

Target of Action

Zinc is an essential trace element that plays a crucial role in numerous biological functions. It is a structural constituent and regulatory co-factor in enzymes and proteins involved in many biochemical pathways .

Mode of Action

Zinc has three primary biological roles: catalytic, structural, and regulatory . It is involved in the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Biochemical Pathways

Zinc is involved in numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures . It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome .

Pharmacokinetics

Zinc’s pharmacokinetics involves its absorption, distribution, metabolism, and excretion . The bioavailability of zinc can be influenced by various factors, including dietary components and physiological status .

Result of Action

Zinc plays a key role in physical growth and development, the functioning of the immune system, reproductive health, sensory function, and neurobehavioral development . An imbalance of zinc is associated with various diseases, including anemia, short stature, hypogonadism, impaired wound healing, and geophagia .

Action Environment

The availability of zinc to plants and its bioavailability in humans can be affected by various environmental factors, such as soil pH, organic matter content, and concentrations of other ions in the soil .

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN2O5/c25-15-7-5-14(6-8-15)23(28)27-21-17-3-1-2-4-18(17)32-22(21)24(29)26-16-9-10-19-20(13-16)31-12-11-30-19/h1-10,13H,11-12H2,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVRRGYMJJQVEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-[2-(Tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2490778.png)

![2-[Cyclopropylmethyl-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]amino]ethanesulfonyl fluoride](/img/structure/B2490781.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2490782.png)

![N-(2-chloro-4-fluorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2490793.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2490797.png)

![3-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-O-methyl 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B2490799.png)